molecular formula C18H18N4O5S B6483489 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 905679-45-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B6483489
CAS RN: 905679-45-0
M. Wt: 402.4 g/mol
InChI Key: HTSBSGOTVOAHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives were synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

Oxadiazole derivatives have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . This suggests that they can undergo a variety of chemical reactions with biological targets.

Scientific Research Applications

Antibacterial Activity

The field of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives to combat microbial resistance, aiming to create more effective and secure antimicrobial agents. The unique structural features of this compound may contribute to its antibacterial properties.

Antiviral Potential

While specific studies on this compound’s antiviral activity are scarce, its furan and oxadiazole components suggest potential antiviral effects. Researchers have explored similar furan-containing compounds for antiviral applications . Further investigations are needed to uncover its specific antiviral mechanisms and potential targets.

Future Directions

The future directions for research on “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their broad range of biological properties, these compounds could be important synthons in the development of new drugs .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBSGOTVOAHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.